molecular formula C21H17Br2Cl2N5O2 B1261310 Cyclaniliprole CAS No. 1031756-98-5

Cyclaniliprole

Cat. No. B1261310
CAS RN: 1031756-98-5
M. Wt: 602.1 g/mol
InChI Key: RAMUASXTSSXCMB-UHFFFAOYSA-N
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Description

Cyclaniliprole is a compound of interest in the field of organic chemistry, particularly in the study and development of novel macrocycles and heterocyclic compounds. It is associated with research on the synthesis and functionalization of pyrrole derivatives, which are foundational in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of this compound and related compounds often involves cycloaddition reactions. For instance, copper-catalyzed [3+1+1] cycloaddition reactions have been utilized for the synthesis of polysubstituted pyrroles, highlighting an efficient approach for creating pharmacologically relevant structures from nitrones and α-acidic isocyanides (Tian et al., 2018). Similarly, isocyanide-based [4+1] cycloaddition reactions are instrumental in generating diverse heterocyclic scaffolds, offering a broad spectrum of synthetic possibilities (Kaur et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been explored through various spectroscopic and crystallographic methods. Studies on cyclo[6]pyridine[6]pyrrole, for instance, have revealed dynamic figure-eight conformers that exhibit distinct NMR, X-ray crystallographic, and spectroscopic characteristics, providing insight into the structural flexibility and conformational behavior of these macrocycles (Zhang et al., 2014).

Chemical Reactions and Properties

This compound and similar compounds undergo various chemical reactions, demonstrating rich reactivity and functional group compatibility. The synthesis methods often involve catalytic processes, showcasing the utility of palladium and copper catalysts in facilitating efficient cycloaddition and other key reactions (Chen et al., 2020). These reactions are crucial for introducing functional diversity and complexity into the pyrrole core.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. While specific studies focusing on this compound's physical properties were not identified, research on similar compounds emphasizes the significance of structural features in determining these properties.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, acidity, and redox behavior, are shaped by its pyrrole framework and functional groups. The presence of substituents on the pyrrole ring can profoundly affect the compound's chemical behavior, as demonstrated in studies on the regioselective synthesis of substituted pyrroles, which allow precise control over functional group incorporation (Misra et al., 2007).

Scientific Research Applications

Efficacy in Pest Control

Cyclaniliprole has been evaluated for its efficacy as a diamide insecticide in various contexts. Studies have shown its effectiveness against pests like the Mexican Bean Beetle, Japanese Beetle (Nottingham et al., 2015), Brown Marmorated Stink Bug, and Harlequin Bug (Aigner et al., 2015). It has also shown field efficacy for the management of Harlequin Bugs in collards (Dimeglio et al., 2015).

Insecticidal Activities

This compound, characterized by unique substitutions in its molecular structure, has been noted for its high insecticidal activities and selectivities against various Lepidopteran pests (Tsukamoto et al., 2021). This makes it a novel addition to the range of diamide insecticides.

Monitoring in Agricultural Products

A key aspect of using this compound in agriculture is monitoring its residue in food products. Innovative methods have been developed for determining this compound in fruits and vegetables, such as using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (Lu et al., 2022). These methods are crucial for ensuring food safety and compliance with regulatory standards.

Analytical Method Development

Further, studies have focused on the preparation of specific monoclonal antibodies and the development of immunochromatographic assays for monitoring anthranilic diamides, including this compound, in food samples (Xu et al., 2022). Such advancements in analytical techniques contribute to better monitoring and control of this compound use in agriculture.

properties

IUPAC Name

5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMUASXTSSXCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893627
Record name Cyclaniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031756-98-5
Record name Cyclaniliprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclaniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLANILIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
O=C(Oc1ccccc1)c1cc(Br)nn1-c1ncccc1Cl
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CC(NC(=O)c1cc(Cl)cc(Br)c1N)C1CC1
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Synthesis routes and methods II

Procedure details

A mixed solution comprising 6.0 g of 3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide and 75 ml of ethyl acetate was cooled with ice, 1.4 g of sodium hydroxide (flakes) was added, and then 2.8 g of bromine was added over a period of 2 hours. After stirring at room temperature for 18 hours, 60 ml of water was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with a sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the precipitated crystals were washed with 20 ml of a mixed solution of ethyl acetate and hexane (1:5) and subjected to filtration to obtain 6.2 g of the desired product in the form of white crystals.
Name
3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixed solution comprising 0.24 g of 3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide and 5 ml of dimethylformamide was cooled with ice, 46 mg of 60% sodium hydride was added, and the temperature was returned to room temperature, followed by stirring for 25 minutes. The reaction liquid was cooled with ice again, and a mixed solution comprising 0.15 g of bromine and 1 ml of dimethylformamide was dropwise added over a period of 1 minute, followed by reaction at room temperature for 2 hours and 45 minutes. After completion of the reaction, the reaction liquid was slowly added to 60 ml of diluted hydrochloric acid. The mixed liquid was subjected to extraction with ethyl acetate, and the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution and with a sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 0/1) to obtain 0.20 g of the desired product (melting point: 244 to 247° C.) in the form of white crystals.
Name
3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

0.45 g of anhydrous sodium sulfate was added to a mixed solution comprising 0.23 g of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide, 0.27 g of phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate and 5 ml of dimethyl sulfoxide at room temperature, and 0.16 g of potassium tert-butoxide was added, followed by reaction for one hour. Then, the reaction liquid was slowly added to water. The mixed liquid was subjected to extraction with ethyl acetate, and the organic layer was washed with a sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 4/6) to obtain 0.24 g of the desired product.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Quantity
0.27 g
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reactant
Reaction Step Three
Quantity
0.16 g
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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5 mL
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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